Nmk-TD-100

Catalog No.
S13968240
CAS No.
M.F
C19H17N3O3S
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nmk-TD-100

Product Name

Nmk-TD-100

IUPAC Name

2-(1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C19H17N3O3S/c1-23-15-8-11(9-16(24-2)17(15)25-3)18-21-22-19(26-18)13-10-20-14-7-5-4-6-12(13)14/h4-10,20H,1-3H3

InChI Key

SNKXDUJDVVZRCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)C3=CNC4=CC=CC=C43

NMK-TD-100 is a synthetic compound classified as a microtubule modulating agent, specifically a 5-(3-indolyl)-2-substituted-1,3,4-thiadiazole derivative. It has been identified for its potent anti-cancer properties, particularly against human cervical carcinoma cells (HeLa). The compound functions by disrupting microtubule dynamics, which are crucial for cell division and maintaining cellular structure. NMK-TD-100 exhibits a significant inhibitory effect on the polymerization of tubulin, the protein building block of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

The primary chemical reaction of NMK-TD-100 involves its binding to tubulin at a site near the colchicine binding site. This interaction results in the inhibition of tubulin polymerization with an IC50 value of approximately 17.5 µM. The compound induces depolymerization of microtubules and causes cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in HeLa cells . The binding stoichiometry of NMK-TD-100 to tubulin has been determined to be 1:1, with a dissociation constant around 1 µM, indicating strong affinity and rapid binding kinetics compared to colchicine .

NMK-TD-100 has demonstrated significant biological activity as an anti-cancer agent. In vitro studies reveal that it effectively induces apoptosis in HeLa cells through mechanisms that include:

  • Cell Cycle Arrest: NMK-TD-100 causes G2/M phase arrest, preventing cells from completing mitosis.
  • Mitochondrial Dysfunction: The compound leads to a decline in mitochondrial membrane potential, contributing to apoptotic signaling pathways.
  • Microtubule Disruption: By inhibiting tubulin polymerization, NMK-TD-100 destabilizes the microtubule network essential for mitotic spindle formation .

The synthesis of NMK-TD-100 involves multi-step organic reactions typically starting from readily available indole and thiadiazole derivatives. The detailed synthetic pathway may include:

  • Formation of Thiadiazole Ring: Reaction of appropriate precursors to form the thiadiazole core.
  • Indole Substitution: Introduction of the indole moiety at specific positions on the thiadiazole scaffold.
  • Purification and Characterization: Final products are purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry .

NMK-TD-100 is primarily investigated for its applications in cancer therapy due to its ability to target microtubules. Its potential applications include:

  • Chemotherapy: As an adjunct or alternative to existing chemotherapeutic agents targeting rapidly dividing cancer cells.
  • Research Tool: Used in studies exploring microtubule dynamics and cellular mechanisms involved in cancer progression.
  • Drug Development: As a lead compound for the development of new anti-cancer drugs with improved efficacy and reduced side effects .

Interaction studies have shown that NMK-TD-100 binds specifically to tubulin, affecting its polymerization dynamics. Techniques such as fluorescence spectroscopy have been employed to study these interactions, confirming that NMK-TD-100 binds more rapidly than colchicine and with comparable or greater affinity. These studies highlight the compound's potential as a microtubule-targeting agent in cancer therapy .

Several compounds share structural or functional similarities with NMK-TD-100, particularly those that also modulate microtubule dynamics. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
ColchicineBinds to tubulin, inhibiting polymerizationWell-studied natural product; used for gout
Paclitaxel (Taxol)Stabilizes microtubulesWidely used in chemotherapy; derived from yew
VincristineInhibits tubulin polymerizationDerived from periwinkle; used in leukemia treatment
NocodazoleDisrupts microtubule dynamicsSynthetic; used primarily in research
CombretastatinInhibits tubulin polymerizationNatural product; shows promise against tumors

NMK-TD-100 is unique due to its specific binding site on tubulin and its rapid action compared to other known agents like colchicine. Its distinct structure allows for targeted modifications that could enhance its therapeutic profile .

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

367.09906259 g/mol

Monoisotopic Mass

367.09906259 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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